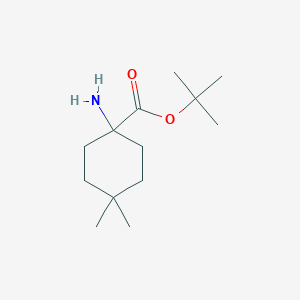

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-12(4,5)7-9-13/h6-9,14H2,1-5H3 |

InChI Key |

PBDNUHFMXPWWGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)OC(C)(C)C)N)C |

Origin of Product |

United States |

A Technical Guide to tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: A Novel Constrained Amino Acid for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, a novel, non-proteinogenic, cyclic α,α-disubstituted amino acid ester. While this specific molecule is not extensively documented in current literature, this guide, intended for researchers, scientists, and drug development professionals, extrapolates its physical and chemical properties from established chemical principles and data from analogous structures. We present a prospective synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry, particularly as a constrained building block for peptide and small molecule drug design. The strategic incorporation of a gem-dimethyl group on the cyclohexane ring is highlighted for its potential to confer advantageous pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Constrained Amino Acids in Drug Design

The rational design of therapeutic agents increasingly relies on the use of conformationally constrained building blocks to enhance potency, selectivity, and metabolic stability. Cyclic α,α-disubstituted amino acids are a prominent class of such building blocks, as their rigid structures can induce specific secondary structures in peptides and orient functional groups in a well-defined manner.[1] The title compound, tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, combines the conformational rigidity of a cyclohexane ring with the steric bulk of a gem-dimethyl group and a tert-butyl ester, making it a promising candidate for incorporation into novel therapeutics.

The 4,4-dimethyl substitution is of particular interest. The gem-dimethyl effect, also known as the Thorpe-Ingold effect, can restrict the conformational flexibility of the cyclohexane ring, favoring a chair conformation and influencing the orientation of substituents at the 1-position.[2][3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2][4] Furthermore, the gem-dimethyl group can shield adjacent functionalities from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[5]

This guide will provide a detailed prospective analysis of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, offering a roadmap for its synthesis, characterization, and potential utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

As this compound is not commercially available and lacks extensive literature documentation, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₃H₂₅NO₂ | Calculated from structure |

| Molecular Weight | 227.35 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Based on similar amino acid esters |

| Melting Point | Not available. Likely a low-melting solid or oil. | The tert-butyl ester may lower the melting point compared to the parent amino acid. |

| Boiling Point | Not available. Likely high due to the molecular weight and functional groups. | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | The tert-butyl ester increases lipophilicity compared to the parent amino acid. |

| CAS Number | Not assigned. | No record found in chemical databases. |

Predicted Spectroscopic Data

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following key signals. The chemical shifts are estimations and may vary.[6][7][8]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| -C(CH₃)₃ | ~1.45 | singlet | 9H | tert-butyl ester protons |

| -NH₂ | ~1.5-2.5 (broad) | singlet | 2H | Amino protons |

| Cyclohexane -CH₂- | ~1.2-1.8 | multiplet | 8H | Cyclohexane ring protons |

| -C(CH₃)₂ | ~0.9-1.1 | two singlets | 6H | gem-dimethyl protons |

The predicted ¹³C NMR spectrum in CDCl₃ would show characteristic signals for the ester, the quaternary carbons, and the cyclohexane ring.[9][10][11]

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~175-178 |

| -C (CH₃)₃ | ~80-82 |

| -C (NH₂)(COOtBu) | ~58-62 |

| -C (CH₃)₂ | ~30-35 |

| Cyclohexane -CH₂- | ~25-40 |

| -C(C H₃)₃ | ~28 |

| -C(C H₃)₂ | ~25-30 |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands, may be broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1720-1740 |

| N-H bend (amine) | 1590-1650 |

Proposed Synthesis and Experimental Protocol

The most direct route to synthesize tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is through the esterification of its parent amino acid, 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid. This starting material is commercially available.[12]

Synthetic Strategy

A common method for the tert-butyl esterification of amino acids involves reaction with isobutylene in the presence of a strong acid catalyst.[13] However, to avoid potential side reactions with the free amino group, a two-step approach involving N-protection followed by esterification and deprotection is often preferred and recommended for higher purity.[14] A more direct and modern approach utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for the direct esterification of free amino acids.[15][16]

Below is a proposed, robust two-step protocol that offers good control and is widely applicable.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: N-tert-Butoxycarbonylation [14]

-

To a solution of 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-amino-4,4-dimethylcyclohexane-1-carboxylic acid.

Step 2: tert-Butyl Esterification [17]

-

Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add tert-butanol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: N-Boc Deprotection []

-

Dissolve the purified tert-Butyl N-Boc-1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq) in CH₂Cl₂.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and precipitate the product as the trifluoroacetate salt, or neutralize with a base and extract to obtain the free amine.

Applications in Drug Discovery and Development

The unique structural features of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate make it a valuable building block for several applications in medicinal chemistry.

Induction of Stable Secondary Structures in Peptides

The conformational rigidity imposed by the cyclic backbone and the gem-dimethyl group can be exploited to induce stable secondary structures, such as β-turns and helices, in peptides.[19][20][21] This is particularly useful in the design of peptidomimetics that target protein-protein interactions.

Scaffolding for Small Molecule Drug Design

The cyclohexane core can serve as a three-dimensional scaffold to present pharmacophoric groups in a defined spatial orientation. The amino and carboxylate functionalities provide convenient handles for further chemical modification and elaboration into more complex drug candidates.

Caption: Potential applications of the target compound in drug discovery.

Modulation of Physicochemical Properties

The gem-dimethyl group can enhance metabolic stability by sterically hindering enzymatic degradation at adjacent positions.[5][22] The tert-butyl ester increases lipophilicity, which can be advantageous for membrane permeability. This ester can also serve as a protecting group that can be removed in a later synthetic step or act as a prodrug moiety.

Safety and Handling

No specific safety data is available for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. However, based on its structural components, the following general precautions should be observed:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a novel compound with limited available data, its structural features suggest significant potential as a valuable building block in medicinal chemistry. The combination of a conformationally restricted cyclic amino acid scaffold with the beneficial properties of a gem-dimethyl group and a versatile tert-butyl ester makes it an attractive candidate for the synthesis of next-generation therapeutics. This technical guide provides a foundational framework for its synthesis, characterization, and strategic application in drug discovery and development programs. Further experimental validation of the predicted properties and synthetic protocols is warranted to fully unlock the potential of this promising molecule.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][2][4]

-

ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link][3]

-

ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link][17]

-

Li, J., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link][5]

-

PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link][4]

-

ResearchGate. (n.d.). Selected examples of α,α-disubstituted cyclic amino acids in drug design. [Link][1]

-

Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. [13]

-

NMRdb.org. (n.d.). Simulate and predict NMR spectra. [Link][23]

-

RSC Publishing. (2024). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link][22]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. [Link][25]

-

PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link][26]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][15]

-

Scientific Update. (2024). Put and Take Shakes It Up. [Link][16]

-

Semantic Scholar. (1963). Preparation of t-Butyl Esters of Free Amino Acids1. [Link][27]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][14]

-

SpringerLink. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link][28]

-

Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link][29]

-

ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link][7]

-

ARKIVOC. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. [Link]

-

SpectraBase. (n.d.). Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link][30]

-

ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. [Link][31]

-

ACS Publications. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. [Link][19]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][32]

-

Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link][33]

-

ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link][9]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link][10]

-

SpectraBase. (n.d.). Tert-butyl ether - Optional[13C NMR] - Chemical Shifts. [Link][11]

-

Semantic Scholar. (2013). Figure 4 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link][34]

-

PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid. [Link][35]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link][36]

-

PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link][20]

-

SlidePlayer. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link][37]

-

RSC Publishing. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link][38]

-

RSC Publishing. (n.d.). chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. [Link][21]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][40]

-

PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride. [Link][41]

-

Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. [42]

-

India Patents. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link][43]

-

PubChemLite. (n.d.). 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride. [Link][44]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Visualizer loader [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. BENZOIC ACID TERT-BUTYL ESTER(774-65-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. 199330-51-3|1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyl Esters [organic-chemistry.org]

- 16. scientificupdate.com [scientificupdate.com]

- 17. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simulate and predict NMR spectra [nmrdb.org]

- 24. app.nmrium.com [app.nmrium.com]

- 25. Download NMR Predict - Mestrelab [mestrelab.com]

- 26. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

- 28. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 29. modgraph.co.uk [modgraph.co.uk]

- 30. spectrabase.com [spectrabase.com]

- 31. researchgate.net [researchgate.net]

- 32. rsc.org [rsc.org]

- 33. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 34. semanticscholar.org [semanticscholar.org]

- 35. 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid | C9H17NO2 | CID 64416034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. spcmc.ac.in [spcmc.ac.in]

- 38. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 39. spectrabase.com [spectrabase.com]

- 40. utsouthwestern.edu [utsouthwestern.edu]

- 41. 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride | C9H18ClNO2 | CID 91662819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 42. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]

- 43. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 44. PubChemLite - 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis and Mechanism of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of non-canonical amino acids are of paramount importance. These tailored building blocks are instrumental in the development of peptidomimetics and other pharmaceuticals with enhanced properties such as increased metabolic stability, constrained conformations, and improved receptor affinity.[1][2][3][4][5] One such valuable compound is tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate. The gem-dimethyl group on the cyclohexane ring introduces a significant conformational constraint, which can be highly advantageous in locking a peptide backbone into a bioactive conformation. This guide provides a comprehensive overview of a reliable synthetic route to this α,α-disubstituted amino acid, delving into the underlying reaction mechanisms and offering practical, field-tested insights for its successful preparation.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, an α,α-disubstituted amino acid ester, can be logically disconnected to reveal a straightforward and robust synthetic pathway. The retrosynthetic analysis points towards the well-established Strecker amino acid synthesis as the core transformation.[6][7][8][9] This powerful one-pot, three-component reaction allows for the efficient construction of the α-aminonitrile intermediate from a ketone.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, initiates with the Strecker reaction of 4,4-dimethylcyclohexanone, followed by the hydrolysis of the resulting α-aminonitrile to the corresponding α-amino acid. The final step involves the esterification of the carboxylic acid to afford the desired tert-butyl ester.

Detailed Synthesis Route

Part 1: The Strecker Reaction for α-Aminonitrile Formation

Principle and Rationale: The Strecker synthesis is a classic and highly effective method for preparing α-amino acids and their precursors.[6][7][10][11] It involves the reaction of a ketone (in this case, 4,4-dimethylcyclohexanone) with a source of cyanide and ammonia. The use of a ketone as the starting material directly leads to the formation of an α,α-disubstituted amino acid.[6] For safety and ease of handling, the reaction is typically performed using salts such as potassium cyanide and ammonium chloride, which generate hydrogen cyanide and ammonia in situ.[7][12]

Detailed Experimental Protocol:

-

To a solution of 4,4-dimethylcyclohexanone (1.0 eq.) in a suitable solvent such as methanol or a methanol/water mixture, add ammonium chloride (1.5 eq.) and potassium cyanide (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-amino-4,4-dimethylcyclohexane-1-carbonitrile. This intermediate is often used in the next step without further purification.

Mechanism: The mechanism of the Strecker reaction proceeds in two main stages.[6][7][9][12] First, the ketone reacts with ammonia to form an imine, which is in equilibrium with its protonated form, the iminium ion. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the α-aminonitrile.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis [academia.edu]

- 5. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical and Crystallographic Profiling of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Executive Summary

In modern drug discovery and peptidomimetic design, the incorporation of conformationally constrained unnatural amino acids is a proven strategy to enhance metabolic stability, target affinity, and oral bioavailability. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (CAS: 2060059-00-7) represents a highly specialized building block in this domain. As a derivative of 1-aminocyclohexanecarboxylic acid (Ac6c), it serves as a rigid α,α -dialkylated amino acid scaffold.

This technical guide provides an in-depth analysis of the stereochemical dynamics, crystallographic resolution techniques, and synthetic handling of this specific molecule. By understanding the causality behind its structural rigidity and the protocols required for its manipulation, researchers can effectively deploy this building block in the synthesis of complex spirocyclic scaffolds and constrained peptide therapeutics.

Stereochemistry and Conformational Dynamics

The Role of the 4,4-Dimethyl Substitution

Unsubstituted 1-aminocyclohexanecarboxylic acid (Ac6c) possesses a cyclohexane ring that can undergo rapid chair-to-chair interconversion at room temperature. This ring flip alternates the spatial orientation of the C1 -amino and C1 -carboxylate groups between axial and equatorial positions, introducing conformational heterogeneity.

The strategic addition of a 4,4-dimethyl moiety arrests this dynamic process. If the ring were to invert, one of the C4 -methyl groups would be forced into an axial position, generating severe 1,3-diaxial steric clashes with the axial substituent at C1 (either the bulky tert-butyl ester or the amino group) and the axial protons at C2 and C6 . Consequently, the molecule is thermodynamically locked into a single chair conformation. This pre-organization drastically reduces the entropic penalty upon receptor binding.

Induction of Secondary Structures

When incorporated into a peptide backbone, Ac6c derivatives heavily restrict the available Ramachandran space ( ϕ,ψ dihedral angles). Foundational crystallographic and theoretical studies have established that Ac6c residues are strongly constrained to adopt conformations in the 310 -helical or α -helical regions ( ϕ≈±55∘,ψ≈±50∘ ) [1]. This makes them potent inducers of Type I and Type III β -turns, a critical feature for mimicking bioactive hairpin loops in protein-protein interactions.

Caption: Conformational locking mechanism via 4,4-dimethyl substitution.

Crystallographic Resolution

To definitively assign the stereochemistry and validate the locked chair conformation, single-crystal X-ray diffraction (XRD) is the gold standard. The presence of the bulky tert-butyl ester aids in crystallization by altering the solubility profile and packing forces of the molecule compared to the free acid.

Refinement Methodology

Modern crystallographic resolution relies on the SHELXL program for structure refinement. SHELXL refines structures against F2 (squared structure factors) using full-matrix least-squares techniques. Refining against F2 rather than F is critical because it allows for the inclusion of all reflection data, including weak or slightly negative intensities resulting from background subtraction, thereby preventing statistical bias and improving the accuracy of Anisotropic Displacement Parameters (ADPs) [2].

Caption: X-ray crystallographic resolution and SHELXL refinement workflow.

Quantitative Structural Data

The table below summarizes the expected quantitative crystallographic parameters for highly constrained Ac6c derivatives, demonstrating the tight geometric tolerances enforced by the α,α -dialkylation.

Table 1: Representative Quantitative Crystallographic Parameters for Constrained Ac6c Derivatives

| Parameter | Atoms Involved | Average Value | Standard Deviation |

| Bond Length ( A˚ ) | Cα−N | 1.472 | ±0.015 |

| Bond Length ( A˚ ) | Cα−C′ | 1.535 | ±0.012 |

| Bond Angle ( ∘ ) | N−Cα−C′ | 109.5 | ±1.2 |

| Dihedral Angle ϕ ( ∘ ) | C′−N−Cα−C′ | ±55.0 | ±20.0 |

| Dihedral Angle ψ ( ∘ ) | N−Cα−C′−N | ±50.0 | ±20.0 |

Synthetic Utility and Deprotection Workflows

The tert-butyl ester is not merely a structural feature; it is a critical synthetic tool. In peptide synthesis, α -amino acids must be directionally coupled. The tert-butyl group provides orthogonal protection that is completely stable to the basic conditions used for Fmoc removal, yet highly labile to strongly acidic conditions. Furthermore, the immense steric bulk of the tert-butyl group prevents premature cyclization (diketopiperazine formation) during the coupling of subsequent amino acids.

Cleavage Mechanism

The cleavage of the tert-butyl ester is achieved via acidolysis, typically using Trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester carbonyl, followed by the rate-limiting heterolytic cleavage of the C−O bond to yield a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion [3].

Caption: Acid-mediated cleavage mechanism of the tert-butyl ester.

Protocol: HPLC-Monitored tert-Butyl Ester Cleavage

To ensure self-validating scientific integrity, the deprotection must be monitored in real-time to prevent side reactions (such as tert-butyl cation re-alkylation of sensitive residues like Tryptophan, if present in a larger peptide).

Reagents:

-

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

-

Trifluoroacetic Acid (TFA, LC-MS grade)

-

Dichloromethane (DCM, anhydrous)

-

Triisopropylsilane (TIPS) - Cation scavenger

Step-by-Step Methodology:

-

Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Scavenger Addition: Add TIPS (2.0 eq) to the solution. Causality: TIPS acts as a hydride donor to quench the highly reactive tert-butyl cation, preventing unwanted alkylation side-reactions.

-

Acidification: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise until the solvent ratio reaches 50:50 (v/v) TFA:DCM.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

-

HPLC Monitoring:

-

At t=15 min,30 min,and 60 min , withdraw a 10 μL aliquot.

-

Immediately quench the aliquot into 990 μL of cold Methanol to halt the acidolysis.

-

Inject 5 μL onto a C18 reverse-phase HPLC column (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).

-

Monitor the disappearance of the lipophilic tert-butyl ester peak and the emergence of the more polar free carboxylic acid peak.

-

-

Workup: Upon confirmed completion via HPLC, concentrate the mixture under reduced pressure. Co-evaporate with Toluene ( 3×10 mL ) to azeotropically remove residual TFA.

-

Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the pure 1-amino-4,4-dimethylcyclohexane-1-carboxylic acid as a TFA salt.

Protocol: Single Crystal Growth via Vapor Diffusion

To obtain crystals suitable for the SHELXL refinement discussed in Section 2, the vapor diffusion method provides the controlled kinetics necessary for high-quality lattice formation.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 10 mg of the purified compound in a minimum volume (approx. 200 μL ) of a good solvent (e.g., Methanol or Ethyl Acetate) in a small inner vial.

-

Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

-

Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse through the vapor phase into the inner vial.

-

Nucleation: As the anti-solvent lowers the solubility of the mixture, the solution reaches supersaturation, promoting the slow nucleation of single crystals without kinetic trapping.

-

Harvesting: Once distinct, block-like crystals are visible under a polarized light microscope, harvest them using a nylon loop coated in paratone oil, and immediately transfer them to a 100 K nitrogen cryostream for X-ray data collection.

References

-

Paul, P. K. C., Sukumar, M., Bardi, R., Piazzesi, A. M., Valle, G., Toniolo, C., & Balaram, P. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, a sterically hindered cycloaliphatic amino acid derivative. As a molecule of interest in medicinal chemistry and drug development, understanding its inherent stability is paramount for predicting shelf-life, degradation pathways, and behavior in various chemical environments. This document synthesizes foundational principles of conformational analysis with an examination of the electronic and steric contributions of its constituent functional groups. While specific experimental data for this exact molecule is not publicly available, this guide establishes a robust theoretical framework based on analogous structures and delineates the experimental and computational protocols required for its empirical validation.

Introduction: A Molecule Defined by Steric Hindrance

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a unique α-amino acid derivative characterized by significant steric congestion. The core structure is a cyclohexane ring substituted at the 1-position with both an amino group and a tert-butyl carboxylate, and at the 4-position with a gem-dimethyl group. This substitution pattern locks the cyclohexane ring into a conformation that profoundly influences the molecule's overall energy and, consequently, its thermodynamic stability. Its utility as a building block in peptide synthesis and drug design stems from the rigid conformation it imparts, which can be crucial for achieving desired biological activity.[1]

The key to understanding the stability of this molecule lies in dissecting the interplay of its structural features:

-

The Cyclohexane Chair Conformation: The fundamental low-energy conformation of a cyclohexane ring.

-

The Quaternary C1 Carbon: Substituted with a tert-butyl ester and an amino group, creating a sterically demanding center.

-

The 4,4-Dimethyl Group: These gem-dimethyl groups restrict ring flexibility.

-

The tert-Butoxycarbonyl (Boc) Amino Protecting Group Analog: While the amino group is free, the adjacent tert-butyl ester presents a similar steric and electronic environment to a Boc-protected amine.

-

The tert-Butyl Ester: A bulky ester group known for its susceptibility to acid-catalyzed and thermal cleavage.

This guide will first explore the conformational landscape of the molecule, followed by an analysis of the stability of its key functional groups, and finally, will propose a suite of experimental and computational methods for a complete thermodynamic characterization.

Conformational Analysis: The Energetic Landscape

The thermodynamic stability of cycloalkanes is intrinsically linked to their conformational isomers. For substituted cyclohexanes, the chair conformation is generally the most stable.[2] The placement of substituents in either axial or equatorial positions dictates the overall steric strain. Larger substituents strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3]

In the case of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, the cyclohexane ring will adopt a chair conformation. The critical aspect is the orientation of the substituents at the C1 position. Due to the presence of the gem-dimethyl group at C4, a ring flip is energetically costly, although not impossible. We must consider the two possible chair conformers:

-

Conformer A: tert-Butyl carboxylate is equatorial, and the amino group is axial.

-

Conformer B: tert-Butyl carboxylate is axial, and the amino group is equatorial.

The tert-butyl group of the ester is significantly larger than the amino group. Therefore, it is strongly predicted that Conformer A will be the overwhelmingly more stable conformation , with the bulky ester group occupying the less sterically hindered equatorial position. The energy difference between an axial and equatorial tert-butyl group on a cyclohexane ring is substantial, effectively "locking" the conformation.

The 4,4-dimethyl groups do not have axial/equatorial preference relative to each other, but they do contribute to the overall rigidity of the ring and can influence the puckering of the chair.

To quantify the energy difference between these conformers, computational chemistry is the most effective tool.

Computational Chemistry Workflow for Conformational Analysis

A robust computational approach to determine the relative stabilities of the conformers would involve the following steps:

-

Initial Structure Generation: Build 3D models of both Conformer A and Conformer B.

-

Geometry Optimization: Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). This will find the lowest energy structure for each conformer.

-

Frequency Analysis: Calculate the vibrational frequencies for the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Comparison: Compare the Gibbs free energies of the two conformers. The equilibrium constant (Keq) can be calculated from the difference in Gibbs free energy (ΔG) using the equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Below is a conceptual workflow diagram for this computational analysis.

Stability of Key Functional Groups and Potential Degradation Pathways

The overall thermodynamic stability of the molecule is not just a function of its conformation but also of the inherent stability of its functional groups.

The tert-Butyl Ester

The tert-butyl ester is the most likely point of degradation. It is susceptible to cleavage under both acidic and thermal conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, followed by the loss of the stable tert-butyl cation to form isobutylene and the corresponding carboxylic acid.[4] This reaction is generally facile and is a common deprotection strategy.[5] The stability of the molecule will therefore be low in acidic environments.

-

Thermal Decomposition: tert-Butyl esters can undergo thermal elimination via a six-membered ring transition state (Ei mechanism) to yield isobutylene and the carboxylic acid. This process typically requires elevated temperatures, often in the range of 120-240°C.[2][6] The exact temperature of onset will depend on the molecular structure and the presence of any catalytic impurities.

The Amino Group and the Carbamate-like Environment

While the amino group itself is relatively stable, its placement adjacent to the bulky tert-butyl ester creates an environment analogous to a tert-butyloxycarbonyl (Boc) protected amine. Boc groups are known for their stability under a wide range of conditions, including basic and nucleophilic environments, but are labile to strong acids.[][8] By analogy, while the primary amine is not a carbamate, the steric and electronic environment suggests that reactions involving the amine might be hindered.

The thermal stability of simple carbamates is generally good. For example, tert-butyl carbamate has a melting point of 105-108°C and is stable at room temperature.[9] DSC and TGA studies on related carbamates show decomposition onset at temperatures well above 100°C.[10]

Experimental Determination of Thermodynamic Stability

A complete picture of the thermodynamic stability requires experimental validation. The following techniques are essential for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition point (e.g., 300°C).

-

Use an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic melting transition.

-

Determine the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Identify the onset of decomposition as the start of a significant exothermic or endothermic event at higher temperatures.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition occurs and to quantify mass loss.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Generate a plot of mass vs. temperature.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates. A likely decomposition pathway would involve the initial loss of isobutylene (mass loss of ~56 g/mol ) from the tert-butyl ester.

-

The combined DSC and TGA data provide a comprehensive thermal stability profile.

Summary of Predicted Thermodynamic Stability

Based on the analysis of its structural components, the thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate can be summarized as follows:

| Parameter | Predicted Stability | Rationale |

| Conformational Stability | High | The bulky tert-butyl ester group will strongly favor the equatorial position, leading to a highly populated, low-energy chair conformation. The energy barrier to ring flipping will be significant. |

| Thermal Stability | Moderate | The molecule is expected to be stable at room temperature and under typical storage conditions. Decomposition is likely to initiate with the loss of isobutylene from the tert-butyl ester at temperatures above 120°C. |

| Stability in Acidic Media | Low | The tert-butyl ester is highly susceptible to acid-catalyzed cleavage. The molecule will readily decompose in the presence of strong acids.[4] |

| Stability in Basic Media | High | The ester and amino groups are generally stable to basic conditions. The steric hindrance around the C1 carbon will also protect these groups from nucleophilic attack. |

Conclusion

The thermodynamic stability of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is dominated by its highly constrained stereochemistry. The molecule is predicted to exist predominantly in a single, low-energy chair conformation with the bulky tert-butyl ester in the equatorial position. This conformational rigidity contributes to its stability under neutral and basic conditions. The primary liability of the molecule is the tert-butyl ester, which is susceptible to both thermal and acid-catalyzed cleavage. For researchers and drug development professionals, this implies that the compound is suitable for use in a wide range of synthetic transformations, provided that high temperatures and acidic conditions are avoided. The experimental and computational workflows outlined in this guide provide a clear path for the empirical validation of these stability predictions.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.

- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?

- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.

- Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane.

- Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(22), 6038-6042.

- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.

- ResearchGate. (n.d.). DSC curves of a cyclohexylamine-(cotton fabric + β-CD) b....

- ResearchGate. (n.d.). The thermal decomposition of t-butyl ethyl ether.

- ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.

- Sigma-Aldrich. (n.d.). 1-Aminocyclohexanecarboxylic acid.

- ChemicalBook. (2026, January 13). tert-Butyl carbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl carbamate.

- PubChem. (n.d.). tert-Butyl carbamate.

- Dixon, D. A., & Komornicki, A. (1992). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 96(15), 6370-6375.

- ResearchGate. (2025, August 6). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.

- Fluorochem. (n.d.). t-Butyl carbamate.

- ResearchGate. (n.d.). Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate.

- Noe, E. A., & Roberts, J. D. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10726-10731.

- LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.

- Thermo Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+%.

- Shepherd, J. (n.d.). Explosion Dynamics Laboratory - Thermodynamic Data.

- PubChem. (n.d.). 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid.

- Beilstein Journals. (2026, February 2). Search Results.

- NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane.

- BLDpharm. (n.d.). 1-Amino-4-(tert-butyl)cyclohexanecarboxylic acid.

- ResearchGate. (2025, August 6). DSC and physico-chemical properties of a substituted pyridoquinoline....

- ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide....

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 氨基甲酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocols: Advanced Coupling Strategies for tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate and Other Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids, such as tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, is a cornerstone of modern peptidomimetic and drug design.[1] These structures introduce conformational constraints into peptide backbones, enhancing proteolytic stability, modulating secondary structure, and improving bioavailability.[2][3] The gem-dimethyl group on the cyclohexane ring of the title compound presents a formidable steric barrier around the nucleophilic amine, significantly impeding the formation of the amide bond.

Conventional coupling methods, often sufficient for standard amino acids, frequently fail or provide dismal yields when faced with such profound steric congestion.[4][5] The low reactivity of the hindered amine component can lead to extended reaction times, which in turn increases the risk of racemization of the activated carboxylic acid partner.[5][6] Therefore, specialized, highly efficient coupling protocols are not just advantageous; they are essential for success.

This guide provides an in-depth analysis of field-proven coupling strategies, focusing on the selection of reagents and the optimization of reaction conditions to overcome the challenges posed by sterically demanding amino acids.

Mechanistic Considerations: Why Standard Reagents Fail

The efficiency of a peptide coupling reaction hinges on a delicate balance: the carboxylic acid must be sufficiently activated to react with the amine, but the activated intermediate must be stable enough to resist side reactions, particularly racemization.

-

Carbodiimides (DCC, DIC): While cost-effective, these reagents form a highly reactive O-acylisourea intermediate. When the amine nucleophile is sterically hindered, its approach to the activated carbonyl is slow. This prolonged lifetime of the intermediate allows for intramolecular rearrangement to a symmetric anhydride or, more problematically, the formation of an oxazolone from the C-terminal activated amino acid, which is a primary pathway for racemization.[6]

-

Standard Onium Salts (HBTU, TBTU): Reagents like HBTU and TBTU represent a significant improvement by forming HOBt-based active esters.[7][8] These esters are more stable than O-acylisoureas, reducing racemization. However, their intrinsic reactivity can be insufficient to drive the acylation of severely hindered amines to completion in a reasonable timeframe, leading to incomplete reactions.[4]

The key to success lies in using coupling reagents that generate exceptionally reactive, yet stable, activated species capable of forcing the reaction with a poorly nucleophilic amine.

Recommended Coupling Reagents & Protocols

For challenging couplings involving substrates like tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, third-generation uronium salts and specialized phosphonium reagents are the gold standard.

The Gold Standard: HATU-Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is distinguished from its predecessor, HBTU, by the presence of a nitrogen atom in the 7-position of the triazole ring (7-azabenzotriazole or HOAt).[8][9] This modification provides "anchimeric assistance" or a "neighboring group effect" during aminolysis. The pyridine nitrogen can act as a hydrogen bond acceptor, stabilizing the transition state and accelerating the rate of amide bond formation.[9] This makes HATU exceptionally effective for sterically demanding couplings where the nucleophile's approach is otherwise kinetically unfavorable.[4][9]

Workflow for HATU Coupling:

Caption: Workflow for a HATU-mediated coupling cycle in SPPS.

Detailed Protocol (Solid-Phase):

-

Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., with 20% piperidine in DMF) and thoroughly washed with DMF and DCM.

-

Reagent Preparation (Pre-activation):

-

In a separate vessel, dissolve the incoming N-Fmoc protected amino acid (3.0 eq. relative to resin loading) in a minimal amount of DMF.

-

Add HATU (2.9 eq.) to the amino acid solution.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq.).

-

Gently agitate the mixture for 1-2 minutes to allow for the formation of the OAt-active ester.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this should be monitored for potential side reactions.

-

-

Washing:

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

-

Confirmation:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. For couplings involving secondary amines like proline or the title compound, a Chloranil test is more appropriate.

-

For quantitative analysis, cleave a small portion of the resin and analyze the product via LC-MS to confirm the addition of the correct mass.

-

The Safer, High-Performance Alternative: COMU

Principle: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt that utilizes OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[10] COMU offers several distinct advantages:

-

High Reactivity: Structurally, COMU exists purely in the more reactive uronium salt form, unlike HBTU/HATU which can exist in a less reactive aminium form. This contributes to its high efficiency, which is often comparable or superior to HATU.[7][11]

-

Enhanced Safety: The OxymaPure leaving group is non-explosive, providing a significant safety advantage over the potentially explosive benzotriazole-based reagents like HATU.[11][12]

-

Reduced Base Requirement: COMU performs exceptionally well with only one equivalent of base relative to the acid, which can simplify protocols and minimize base-catalyzed side reactions.[10][11]

Decision Logic for Reagent Selection:

Caption: Decision tree for selecting a suitable coupling reagent.

Detailed Protocol (Solution-Phase):

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid (1.0 eq.) and tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).

-

Cool the solution to 0°C in an ice bath.

-

-

Activation and Coupling:

-

Add COMU (1.1 eq.) to the solution.

-

Add DIPEA (2.0 eq.). The reaction can often be monitored by a color change.[11]

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

-

Workup:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Comparative Analysis of Coupling Reagents

The choice of reagent is a critical decision that balances efficiency, cost, and safety. The table below summarizes the key characteristics of preferred reagents for hindered couplings.

| Reagent | Relative Efficiency (Hindered) | Racemization Risk | Safety Profile | Key Advantage |

| HATU | Very High | Low | Explosive Hazard | Gold standard for difficult couplings due to the "7-aza effect".[8][9] |

| COMU | Very High | Very Low | Excellent (Non-explosive) | High reactivity combined with superior safety and solubility.[10][11][12] |

| PyBOP | High | Low | Good | A reliable phosphonium-based alternative, effective for many hindered systems.[7] |

| TBTU | Moderate-High | Low | Good | A cost-effective onium salt, but may be less efficient than HATU/COMU for extreme cases.[7] |

| DIC/Oxyma | Moderate-High | Low | Excellent | A modern carbodiimide system that is safer than HOBt-based methods.[9] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | 1. Insufficient reagent reactivity. 2. Poor solvation of peptide chain (aggregation).[4] 3. Short reaction time. | 1. Switch to a more powerful reagent (e.g., from TBTU to HATU or COMU). 2. Use a solvent like NMP or add a chaotropic agent (e.g., a small percentage of DMSO). 3. Increase reaction time; consider a double coupling. |

| Low Yield after Workup | 1. Incomplete reaction. 2. Product loss during aqueous extraction (for solution-phase). | 1. See above. Optimize reaction conditions before scaling up. 2. Perform back-extraction of the aqueous layers to recover any dissolved product. |

| Presence of Racemized Product | 1. Over-activation or extended exposure to base. 2. Use of a nucleophilic base. | 1. Reduce pre-activation time. Ensure the temperature does not rise excessively. 2. Use a sterically hindered base like DIPEA or Collidine instead of triethylamine (TEA). |

Conclusion

The successful incorporation of sterically demanding building blocks like tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a challenging yet achievable goal in peptide synthesis. Success hinges on moving beyond traditional coupling reagents and embracing more potent, third-generation onium salts such as HATU and COMU. By understanding the mechanistic principles behind their enhanced reactivity and carefully optimizing reaction parameters, researchers can efficiently synthesize complex, sterically congested peptides. COMU, in particular, represents a significant advancement, offering a compelling combination of high performance and superior safety, making it an ideal choice for both routine and challenging synthetic endeavors.

References

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides and proteins for a desired bioactivity. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

-

Zhang, W., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]

-

Gyenes, A. (n.d.). Optimizing Peptide Coupling: Key Techniques. Gyenes Peptide Co.[Link]

-

CEM Corporation. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. [Link]

-

Ohshima, T., et al. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis, 1, 448–456. [Link]

-

Wang, Q., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 25(33), 6196–6201. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-738. [Link]

-

Wang, C., & Zhao, J. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(9), 2238–2251. [Link]

-

Gyenes, A. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyenes Peptide Co.[Link]

-

Zewail, M. A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 547-554. [Link]

-

Zewail, M. A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 547-554. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

Sources

- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate in Peptidomimetic Drug Design

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently hindered by rapid proteolytic degradation and high entropic penalties upon target binding. The strategic incorporation of sterically constrained, non-natural amino acids is a premier methodology to overcome these pharmacokinetic and pharmacodynamic liabilities. tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a highly specialized Cα,α-disubstituted amino acid (CaaX) derivative. By leveraging the immense steric bulk of a gem-dimethyl substituted cyclohexane ring, this building block forces the peptide backbone into highly specific, rigidified secondary structures. This application note details the mechanistic rationale, structural implications, and optimized synthetic protocols for integrating this powerful building block into modern peptidomimetic drug design.

Mechanistic Rationale: The Power of Conformational Constraint

Dihedral Angle Restriction

The biological activity of a peptide is dictated by its three-dimensional conformation, which is defined by the torsional angles phi (φ) and psi (ψ) of the backbone. Natural amino acids possess significant rotational freedom, leading to unstructured ensembles in aqueous solution.

The parent compound, 1-aminocyclohexanecarboxylic acid (Ac6c), restricts the backbone dihedral angles to approximately φ ≈ ±60° and ψ ≈ ±30°[1]. These specific coordinates reside strictly within the Ramachandran plot regions characteristic of 310 -helices and type III β-turns. Consequently, incorporating Ac6c nucleates and propagates helical architectures within otherwise flexible peptide chains[2].

The 4,4-Dimethyl "Chair-Locking" Effect

While standard Ac6c restricts backbone flexibility, the unsubstituted cyclohexane ring retains the ability to undergo chair-to-chair ring flips, introducing a subtle degree of conformational heterogeneity.

The addition of the gem-dimethyl group at the 4-position (forming 4,4-dimethyl-Ac6c) fundamentally alters the ring dynamics. If the ring attempts to undergo a chair flip, the bulky methyl groups are forced into severe 1,3-diaxial interactions with the axial substituents at the 1-position (the amino and carboxylate groups). To avoid this massive steric clash, the cyclohexane ring is locked into a single, highly rigid chair conformation[3]. This absolute pre-organization minimizes the entropic cost of receptor binding and physically shields adjacent peptide bonds from the active sites of exopeptidases and endopeptidases.

Mechanistic pathway of conformational constraint induced by 4,4-dimethyl-Ac6c.

Key Applications in Drug Discovery

-

Protein-Protein Interaction (PPI) Inhibitors: Many critical PPIs (e.g., p53-MDM2, Bcl-2/Bax) rely on the insertion of an amphipathic α-helix into a hydrophobic cleft. The rigidification provided by 4,4-dimethyl-Ac6c stabilizes the bioactive helical conformation in solution, drastically increasing target affinity by pre-paying the entropic penalty of folding.

-

Antimicrobial Peptides (AMPs): AMPs require a stable helical structure to effectively disrupt bacterial lipid bilayers. Incorporating Ac6c derivatives at the N-terminus acts as a structural nucleator, propagating helicity throughout the sequence. This enhances membrane lytic activity while simultaneously conferring resistance to bacterial proteases, a major hurdle in AMP clinical translation[2].

-

Receptor Agonists/Antagonists: In the design of macrocyclic ligands for G-protein coupled receptors (such as the Melanocortin receptors), Cα,α-dialkylated amino acids are used to lock the macrocycle into the precise geometry required for receptor subtype selectivity[1].

Experimental Methodologies & Protocols

The extreme steric shielding that makes 4,4-dimethyl-Ac6c valuable biologically also makes it notoriously difficult to couple synthetically. Standard uronium-based reagents (like HBTU) often fail, leading to unreacted starting materials or dead-end guanidinylation of the free amine. The protocols below utilize optimized phosphonium chemistry to ensure high-yielding integrations.

Protocol 1: N-Acylation of the Hindered Amine

Objective: Couple an Fmoc-protected amino acid to the sterically hindered free amine of the tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate.

Causality & Reagent Selection: We utilize PyAOP (a phosphonium salt) combined with HOAt. The 7-aza nitrogen of HOAt provides intramolecular base catalysis, accelerating the attack of the hindered amine. Crucially, because PyAOP is phosphonium-based, it completely eliminates the risk of guanidinium byproduct formation that plagues uronium reagents (like HATU) during slow reactions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve Fmoc-AA-OH (2.0 eq) and PyAOP (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

-

Activation: Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) to the solution. Stir for 3 minutes at room temperature to allow the generation of the highly reactive HOAt-ester intermediate.

-

Coupling: Add tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate (1.0 eq) to the activated mixture.

-

Incubation: Heat the reaction mixture to 50°C under an inert argon atmosphere for 12–18 hours. Note: Elevated thermal energy is strictly required to overcome the high activation energy barrier imposed by the gem-dimethylcyclohexyl bulk.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the dipeptide via silica gel flash chromatography.

Protocol 2: C-Terminal Deprotection (tert-Butyl Cleavage)

Objective: Remove the tert-butyl ester to expose the free carboxylic acid for subsequent downstream peptide elongation.

Causality & Reagent Selection: The tert-butyl ester is cleaved via acid-catalyzed hydrolysis, generating a highly reactive tert-butyl carbocation. To prevent this carbocation from irreversibly alkylating electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine), triisopropylsilane (TIS) is employed as a highly efficient carbocation scavenger.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified dipeptide intermediate in a freshly prepared cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / TIS / H₂O (47.5 : 47.5 : 2.5 : 2.5 v/v).

-

Reaction: Stir the solution vigorously at room temperature for 2 to 3 hours.

-

Monitoring: Monitor the reaction progress via LC-MS until the +56 Da (tert-butyl) mass adduct is completely absent.

-

Precipitation: Concentrate the mixture under a gentle stream of nitrogen to approximately 10% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

-

Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold diethyl ether. Dry the final pellet under high vacuum.

Workflow for the synthesis and integration of 4,4-dimethyl-Ac6c into peptidomimetics.

Quantitative Data: Reagent Selection for Hindered Couplings

Selecting the correct coupling chemistry is the most critical variable when working with Cα,α-disubstituted amino acids. The table below summarizes the empirical performance of various coupling reagents when attempting to acylate the hindered amine of 4,4-dimethyl-Ac6c.

| Coupling Reagent | Additive | Reaction Time | Yield (%) | Epimerization Risk | Mechanistic Rationale |

| HBTU | HOBt | 24 h | < 30% | Low | Lacks neighboring group effect; kinetically insufficient for sterically hindered Cα,α-disubstituted amines. |

| HATU | HOAt | 12 h | 75–85% | Low | 7-Aza nitrogen provides intramolecular hydrogen bonding/base catalysis, accelerating aminolysis. Risk of guanidinylation. |

| PyAOP | HOAt | 12 h | 80–90% | Low | Phosphonium-based; completely avoids guanidinium byproduct capping of the hindered free amine. (Recommended) |

| BTC (Triphosgene) | Collidine | 4 h | > 90% | Moderate | Forms a highly reactive isocyanate or acid chloride intermediate; requires strict anhydrous conditions and safety protocols. |

References

-

Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors Source: PubMed Central (NIH) URL:1[1]

-

Capping motifs in antimicrobial peptides and their relevance for improved biological activities Source: Frontiers in Cellular and Infection Microbiology URL:2[2]

-

Hydrogen-Bonded Tapes Based on Symmetrically Substituted Diketopiperazines: A Robust Structural Motif for the Engineering of Molecular Solids Source: Journal of the American Chemical Society (ACS Publications) URL:3[3]

Sources

- 1. Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Capping motifs in antimicrobial peptides and their relevance for improved biological activities [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Acid-Catalyzed Deprotection of tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, protecting groups are indispensable tools for masking reactive functional groups. The tert-butyl (t-Bu) group is a widely employed protecting group for carboxylic acids due to its steric bulk and unique cleavage mechanism under acidic conditions.[1][2] It offers robust stability across a wide range of non-acidic reaction conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions.[2][3]

The substrate, tert-butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate, is a sterically hindered cyclic amino acid derivative. Such structures are of significant interest in drug development as they can impart conformational rigidity to peptide backbones, enhancing metabolic stability and receptor-binding affinity. The final deprotection of the tert-butyl ester is a critical step to unmask the carboxylic acid, often preceding salt formation or coupling reactions. This guide provides a detailed overview of the underlying mechanism and practical, field-tested protocols for the efficient acid-catalyzed deprotection of this substrate.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester proceeds via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the exceptional stability of the resulting tertiary carbocation.

The key steps are as follows:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[4]

-

Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing a stable tert-butyl carbocation. This is the rate-determining step.[5]

-

Byproduct Formation: The highly reactive tert-butyl cation is subsequently neutralized. In the presence of trifluoroacetic acid (TFA), it can be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[4][6] The carbamic acid intermediate, if formed from a Boc-protected amine, decarboxylates to yield the free amine and carbon dioxide.[5]

The generation of the reactive tert-butyl cation is a critical consideration, as it can lead to side reactions by alkylating nucleophilic residues (e.g., tryptophan, methionine) in more complex molecules.[7][8] While the target substrate in this guide lacks such sensitive groups, the use of "scavengers" to trap this cation is a common and important practice in broader applications.[9][10]

Core Experimental Considerations

The choice of acid and solvent system is paramount for achieving a clean and complete reaction. The primary goal is to use conditions strong enough to efficiently cleave the ester without causing degradation of the desired product.

-

Acid Selection:

-

Trifluoroacetic Acid (TFA): This is the most common reagent for tert-butyl ester deprotection. It is a strong acid that is also volatile, facilitating its removal during workup.[7][11] It is often used in a mixture with a co-solvent like dichloromethane (DCM).

-

Hydrogen Chloride (HCl): Typically used as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[12][13] This reagent is effective and often results in the direct precipitation of the product as its hydrochloride salt, simplifying isolation.

-

-

Solvent Choice:

-

Reaction Monitoring: Progress should be monitored to ensure complete conversion of the starting material and to minimize potential degradation. Suitable techniques include:

-

Thin-Layer Chromatography (TLC): A rapid method to visualize the disappearance of the starting material (less polar) and the appearance of the product (more polar, often stays at the baseline).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the starting material's consumption and the formation of the product with the expected mass.

-

Comparative Overview of Deprotection Protocols

| Reagent System | Solvent | Typical Temp. | Typical Time | Advantages & Key Considerations |

| TFA / DCM (1:1 v/v) | Dichloromethane | Room Temp. | 2-5 hours | High efficiency; volatile reagents are easy to remove under vacuum. The product is obtained as a TFA salt.[7][11] |

| 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 2-16 hours | Often yields the product as a crystalline HCl salt, simplifying purification. Requires anhydrous conditions.[12][13] |

| Aqueous Phosphoric Acid | Water or Co-solvent | 25-50 °C | 2-24 hours | A milder, environmentally benign alternative. Offers good selectivity if other acid-sensitive groups are present.[2][15] |

Detailed Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and volatile.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for efficient tert-butyl ester cleavage.

Materials:

-

tert-Butyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-